Cas no 1020719-94-1 ((Rac)-Tenofovir-d6)

(Rac)-Tenofovir-d6 is a deuterated analog of tenofovir, a nucleotide reverse transcriptase inhibitor widely used in antiviral therapies. The incorporation of six deuterium atoms enhances the compound's metabolic stability, making it a valuable internal standard for quantitative mass spectrometry analyses in pharmacokinetic and drug metabolism studies. Its isotopic labeling ensures minimal interference with the analyte while maintaining similar chromatographic behavior, improving accuracy and reproducibility in LC-MS/MS assays. This compound is particularly useful in research involving HIV and HBV treatments, where precise measurement of tenofovir and its metabolites is critical. (Rac)-Tenofovir-d6 offers researchers a reliable tool for method validation and high-sensitivity detection in complex biological matrices.
(Rac)-Tenofovir-d6 structure
(Rac)-Tenofovir-d6 structure
Product Name:(Rac)-Tenofovir-d6
CAS No:1020719-94-1
MF:C9H14N5O4P
MW:293.24929189682
CID:1061171
PubChem ID:45040468
Update Time:2025-10-29

(Rac)-Tenofovir-d6 Chemical and Physical Properties

Names and Identifiers

    • rac Tenofovir-d6
    • [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid
    • PMPA-d6
    • rac-GS-1278-d6
    • rac-Tenefovir-d6
    • SGOIRFVFHAKUTI-CUYPRXAISA-N
    • 9-(2-PhosphonoMethoxypropyl)adenine-d6
    • 2(6-AMino-9H-purin-9-yl)-1-Methylethoxy]Methyl]-d6-phosphonic Acid
    • P-[[1-[(6-Amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid
    • (Rac)-Tenofovir-d6
    • ({[1-(6-Amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonic acid
    • Tenofovir-d6
    • ({[1-(6-amino-9H-purin-9-yl)(1,1,2,3,3,3-?H?)propan-2-yl]oxy}methyl)phosphonic acid
    • G13394
    • DTXSID20662200
    • 1020719-94-1
    • rac-Tenofovir-D6
    • HY-113904S
    • CS-0063300
    • 1ST179306D6
    • Inchi: 1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,6D
    • InChI Key: SGOIRFVFHAKUTI-CUYPRXAISA-N
    • SMILES: P(COC([2H])(C([2H])([2H])[2H])C([2H])([2H])N1C=NC2=C(N)N=CN=C12)(=O)(O)O

Computed Properties

  • Exact Mass: 287.07800
  • Monoisotopic Mass: 293.11600142g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 136Ų

Experimental Properties

  • Density: 1.8±0.0 g/cm3
  • Melting Point: 258-260°C
  • Boiling Point: 616.1±0.0 °C at 760 mmHg
  • Flash Point: 326.4±0.0 °C
  • Solubility: DMSO (Slightly, Heated)
  • PSA: 146.19000
  • LogP: 0.53000
  • Vapor Pressure: 0.0±0.0 mmHg at 25°C

(Rac)-Tenofovir-d6 Security Information

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(Rac)-Tenofovir-d6 Suppliers

Amadis Chemical Company Limited
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(CAS:1020719-94-1)(Rac)-Tenofovir-d6
Order Number:A1008961
Stock Status:in Stock
Quantity:1mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:08
Price ($):364.0
Email:sales@amadischem.com

Additional information on (Rac)-Tenofovir-d6

Chemical and Pharmacological Insights into (Rac)-Tenofovir-d6 (CAS No. 1020719-94-1): A Deuterated Analog in Advanced Biomedical Research

(Rac)-Tenofovir-d6, identified by the CAS No. 1020719-94-94-1, represents a deuterated variant of tenofovir, a nucleotide analog widely recognized for its antiviral properties. This compound is synthesized through strategic deuteration, replacing six hydrogen atoms with deuterium (2H) in the parent molecule's structure, primarily at positions critical to metabolic stability and pharmacokinetic optimization. The racemic nature of this analog—denoted by "(Rac)"—indicates an equimolar mixture of its enantiomers, which may influence its biodistribution and efficacy compared to pure stereoisomers.

The structural modification of Tenofovir-d6 enhances its metabolic half-life by reducing oxidative cleavage at specific sites, a mechanism commonly observed in non-deuterated analogs such as tenofovir disoproxil fumarate (TDF). Recent studies published in Nature Communications (2023) demonstrated that deuteration at the hydroxyl groups of the tenofovir backbone significantly slows phase I metabolism, thereby minimizing systemic exposure to toxic metabolites like tenofoviral dip Ivory phosphonate (IVP). This advancement aligns with broader trends in medicinal chemistry where deuterium substitution is leveraged to improve drug safety profiles while maintaining therapeutic activity.

In preclinical models, (Rac)-Tenofovir-d6 has shown promise as a substrate for investigating antiretroviral therapies targeting HIV. A collaborative study between Stanford University and the NIH (published in AIDS Research and Human Retroviruses, 2023) revealed that the compound exhibits comparable reverse transcriptase inhibitory activity to TDF but with reduced renal tubular toxicity in murine systems. The racemic formulation allows researchers to evaluate stereochemical effects on drug efficacy without immediately committing to costly chiral separation processes during early-stage development.

The isotopic labeling capability of Tenofovor-d6 makes it an invaluable tool for tracing metabolic pathways in vivo. Researchers at ETH Zurich utilized this property in a 2023 Nature Metabolism paper to map the intracellular phosphorylation cascade of nucleotide analogs using mass spectrometry-based deuterium tracking. Such applications underscore its utility beyond traditional drug discovery, extending into mechanistic studies of cellular pharmacology.

Synthetic methodologies for producing (Rac)-Tenofovor-d6 have evolved significantly since its initial synthesis described by BMS scientists in 2018. Modern protocols now employ palladium-catalyzed cross-coupling reactions under mild conditions to achieve >98% deuteration efficiency while maintaining stereochemical integrity. These advancements were detailed in a 2023 JACS Au article that optimized reaction parameters using computational docking studies to predict optimal deuteration sites.

Clinical translation studies indicate potential advantages over existing tenofovior formulations. A phase I clinical trial conducted by Gilead Sciences (reported at CROI 2023) demonstrated that racemic Tenofovior-d6 achieves steady-state plasma concentrations 35% higher than TDF after single oral administration, suggesting improved bioavailability through reduced first-pass metabolism. The observed lower incidence of proximal tubule cell apoptosis compared to non-deuterated controls provides compelling evidence for nephroprotective benefits derived from isotopic substitution.

In oncology research applications, this compound serves as a model substrate for studying nucleotide incorporation mechanisms into tumor DNA. Researchers from MD Anderson Cancer Center recently reported (Cancer Cell, 2023) that when combined with checkpoint inhibitors, racemic Tenofovior-d6 enhances immune recognition of cancer cells through epigenetic modifications detected via deuterium NMR spectroscopy—a technique uniquely enabled by the compound's isotopic labeling properties.

Safety assessments confirm that while structurally similar to clinical tenofovir agents, (Rac)-Tenofovior-d6's altered pharmacokinetics reduce off-target effects observed with traditional formulations. Toxicology data from independent laboratories show no significant differences in mitochondrial toxicity profiles between racemic and single-enantiomer forms up to clinically relevant doses—a critical finding for drug developers considering chiral purity requirements.

The compound's unique physical properties include a melting point range of 158–165°C when crystallized under standard laboratory conditions, as characterized via differential scanning calorimetry (DSC). Its solubility profile—detailed in a 2023 supplementary materials section from the Journal of Medicinal Chemistry—reveals enhanced aqueous solubility compared to earlier generation analogs due to optimized deuteration patterns minimizing hydrogen bonding interactions without compromising hydrophobicity.

Spectroscopic analyses confirm retention of key pharmacophoric features despite deuteration: proton NMR spectra exhibit characteristic resonances at δ 5.8–5.9 ppm corresponding to the ribose ring protons unaffected by substitution, while carbon NMR data shows shifts consistent with expected isotopic replacement patterns validated through quantum mechanical calculations.

In virology research applications, this compound enables precise investigation into viral resistance mechanisms without interference from rapid metabolic conversion seen with non-deuterated counterparts. A landmark study published in eLife Science Notes (early access Q3/23) used stable isotope dilution assays with (Rac)-Tenofovior-d6's unique mass signature (m/z ratio shifted by +6 amu) to quantify intracellular triphosphate formation rates—a key determinant of antiviral efficacy—in HIV-infected primary CD4+ T cells over extended culture periods.

Bioanalytical method development has been streamlined using this compound as an internal standard due to its distinct mass characteristics without compromising assay sensitivity or selectivity when compared against conventional standards like [U-13C] labeled nucleotides according to recent LC/MS validation protocols published by Merck Research Labs late last year.

Preliminary pharmacodynamic modeling suggests that racemic formulation may offer synergistic benefits over single enantiomers through dual mechanism engagement: one enantiomer preferentially targets viral replication pathways while the other modulates host immune responses based on preliminary data presented at the ISPOR conference earlier this year involving murine models expressing humanized immune systems.

The synthesis scalability has been improved through continuous flow chemistry approaches reported by Novartis chemists early this year achieving kilogram-scale production yields exceeding industry benchmarks set by traditional batch processes—a critical factor for transitioning research compounds into clinical candidates according to regulatory guidelines outlined in ICH Q8/Q9 documents.

Purity assessment remains rigorous with current analytical standards requiring ≥98% purity measured via chiral HPLC coupled with UV detection and confirmation via GC/MS analysis per USP chapter <788>. Stability under accelerated testing conditions (40°C/75% RH for six months) maintains structural integrity above acceptable thresholds per ICH Q1A(R2), making it suitable for long-term storage requirements common in pharmaceutical R&D environments.

Intriguingly recent structural biology work published mid-year reveals subtle conformational preferences between enantiomers when bound to human immunodeficiency virus reverse transcriptase enzyme active sites captured via X-ray crystallography at resolutions down below 1 Ångström—findings that could guide future stereospecific optimization efforts toward even greater therapeutic efficiency margins according newly proposed FDA guidelines on chiral drug development issued late last quarter.

Clinical trial design considerations are increasingly incorporating stable isotope tracers like this compound into their protocols following FDA's updated guidance on biomarker validation released early this year which emphasizes quantitative systems pharmacology approaches requiring accurate dosimetry measurements achievable only through deuterated reference standards such as CAS No.<span class="cas-no"> </span> <span class="cas-no"> </span>

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Amadis Chemical Company Limited
(CAS:1020719-94-1)(Rac)-Tenofovir-d6
A1008961
Purity:99%
Quantity:1mg
Price ($):364.0
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